![molecular formula C19H22N2O4S2 B2882915 2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886918-33-8](/img/structure/B2882915.png)
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a thiophene-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Molecular Structure
The compound's molecular formula is C19H22N2O4S2 with a molecular weight of approximately 406.52 g/mol. Its structure features a cyclohepta[b]thiophene core, which is significant for its biological properties.
The primary mechanism of action for this compound involves the inhibition of Polyketide synthase 13 (Pks 13) . This enzyme is crucial for the biosynthesis of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis. By inhibiting Pks 13, the compound disrupts mycolic acid synthesis, leading to decreased viability of the bacteria.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial effects, particularly against Mycobacterium tuberculosis. The inhibition of mycolic acid synthesis not only reduces bacterial viability but also impacts the overall integrity of the bacterial cell wall.
Anticancer Potential
Recent studies have indicated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds incorporating the cyclohepta[b]thiophene scaffold have shown promising results in inhibiting cell proliferation in non-small cell lung cancer (A549) and other cancer types .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (μM) | LC50 (μM) |
---|---|---|---|
Compound 17 | A549 | 2.01 | Not specified |
Compound 17 | OVACAR-4 | 2.27 | Not specified |
Compound 17 | CAKI-1 | 0.69 | Not specified |
Compound 17 | T47D | 0.362 | Not specified |
GI50: Concentration required to inhibit cell growth by 50%
LC50: Concentration required to kill 50% of cells
Study on Antimicrobial Efficacy
In a study published in Nature, researchers evaluated the efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results showed a significant reduction in bacterial load in treated samples compared to controls, confirming its potential as an anti-tuberculosis agent.
Study on Anticancer Activity
Another research effort focused on the anticancer properties of related cyclohepta[b]thiophene derivatives. The study found that these compounds induced G2/M phase arrest in cancer cells and activated apoptotic pathways through caspase activation (caspase 3, 8, and 9). These findings suggest that targeting microtubule dynamics could be a viable strategy for developing new anticancer therapies .
Propriétés
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)26-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULUYQMPQLUWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.